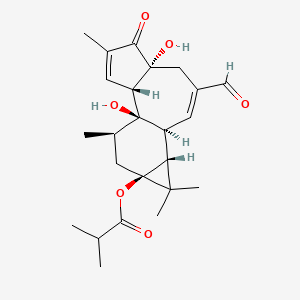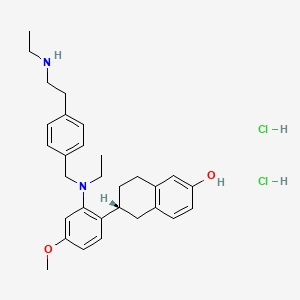
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid is a complex organic compound characterized by the presence of trifluoromethyl groups, a piperazine ring, and a benzenepropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3,5-trifluorobenzoyl chloride with 4-methylpiperazine under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups and piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes easily. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Levofloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Methyl 2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)benzoate: A related compound with similar functional groups.
Uniqueness
2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)-beta-oxo-benzenepropanoic Acid is unique due to its specific combination of trifluoromethyl groups, piperazine ring, and benzenepropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
IUPAC Name |
ethyl 3-oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-3-24-13(23)9-12(22)10-8-11(17)16(15(19)14(10)18)21-6-4-20(2)5-7-21/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUHBQEEJUBRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)N2CCN(CC2)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)




![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)

![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
![2-(Methylamino)benzo[d]thiazol-4-ol](/img/structure/B568708.png)

